N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide
Description
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcyclopropyl group and an imidazo[4,5-b]pyridine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(12-7-14-15(18-9-12)21-17(23)20-14)19-8-11-6-13(11)10-4-2-1-3-5-10/h7,9-11,13H,1-6,8H2,(H,19,22)(H2,18,20,21,23)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLUEWMXMVEAPZ-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2CNC(=O)C3=CC4=C(NC(=O)N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2CNC(=O)C3=CC4=C(NC(=O)N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the construction of the imidazo[4,5-b]pyridine core, and the final coupling of these fragments.
Formation of the Cyclopropyl Group: This step often involves the cyclopropanation of a suitable olefin using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the Imidazo[4,5-b]pyridine Core: This can be achieved through a series of condensation reactions involving pyridine derivatives and suitable amines.
Coupling of Fragments: The final step involves the coupling of the cyclopropyl group with the imidazo[4,5-b]pyridine core under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used to study the effects of specific structural features on biological activity, particularly in the context of enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
